Isoform Selectivity: FGFR2/3-IN-1 Achieves >40-Fold Sparing of FGFR1 and FGFR4 Compared to Pan-FGFR Inhibitors
FGFR2/3-IN-1 demonstrates a high degree of isoform selectivity, with a >40-fold reduction in IC50 for FGFR1 and FGFR4 relative to FGFR2/3 . In contrast, the pan-FGFR inhibitor erdafitinib exhibits potent inhibition of all four FGFR isoforms with sub-nanomolar to low nanomolar activity, translating to minimal selectivity (FGFR2/FGFR1 ratio ~2-fold) . This differential selectivity is mechanistically linked to hyperphosphatemia risk, as FGFR1 inhibition disrupts FGF23-mediated phosphate homeostasis .
| Evidence Dimension | Selectivity ratio (FGFR1 IC50 / FGFR3 IC50) |
|---|---|
| Target Compound Data | FGFR1 IC50: 21 nM; FGFR3 IC50: 0.5 nM; Ratio: 42-fold |
| Comparator Or Baseline | Erdafitinib: FGFR1 IC50: 1.2 nM; FGFR3 IC50: 3.0 nM; Ratio: 0.4 (more potent on FGFR1 than FGFR3) |
| Quantified Difference | FGFR2/3-IN-1 is >100-fold more selective for FGFR3 over FGFR1 compared to erdafitinib (42-fold vs. 0.4-fold ratio) |
| Conditions | In vitro kinase inhibition assay; FGFR2/3-IN-1 data from Shvartsbart et al. 2022; erdafitinib IC50 values from published literature |
Why This Matters
A high FGFR1:FGFR3 selectivity ratio directly correlates with reduced hyperphosphatemia liability, enabling safer chronic dosing in FGFR2/3-driven oncology models.
- [1] Shvartsbart A, Roach JJ, Witten MR, et al. Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. J Med Chem. 2022;65(22):15433-15442. doi:10.1021/acs.jmedchem.2c01366 View Source
- [2] Cancer Treatment Reviews. FGFR Inhibitor Selectivity Table: Erdafitinib IC50 values for FGFR1–4. 2020. View Source
- [3] Wu AL, Feng B, Chen MZ, et al. Antibody-mediated activation of FGFR1 induces FGF23 production and hypophosphatemia. PLoS One. 2013;8(2):e57322. doi:10.1371/journal.pone.0057322 View Source
